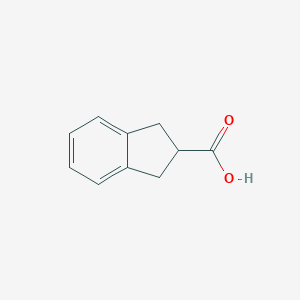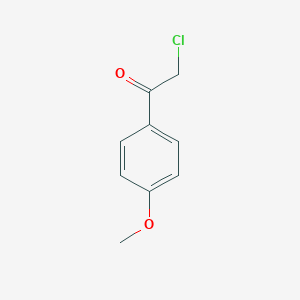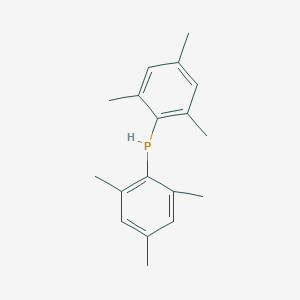
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as BCTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
作用機序
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone acts as a competitive antagonist of mGluR1, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of glutamate to mGluR1 normally leads to the activation of G proteins and the subsequent modulation of intracellular signaling cascades. By blocking this process, 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the activity of mGluR1 and affect various physiological processes.
生化学的および生理学的効果
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. It has also been shown to affect pain perception and addiction-related behaviors. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been used to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
実験室実験の利点と制限
One advantage of using 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, one limitation of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and its effects on mGluR1. One area of interest is the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone on synaptic plasticity, learning, and memory.
合成法
The synthesis of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 2-chlorobenzyl thiol with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as pain perception and addiction. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been used as a tool to investigate the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
特性
CAS番号 |
5273-34-7 |
|---|---|
製品名 |
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H18Cl2N2OS2 |
分子量 |
485.4 g/mol |
IUPAC名 |
4,5-bis[(2-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2 |
InChIキー |
HNIIRXVKRFBAIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
その他のCAS番号 |
5273-34-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




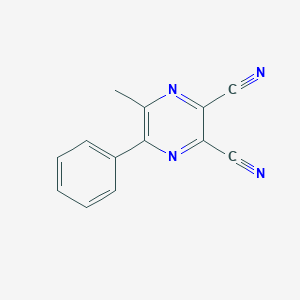
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
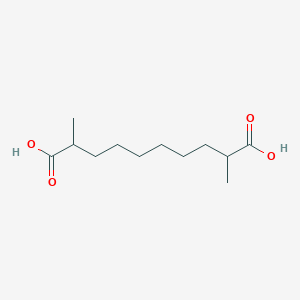
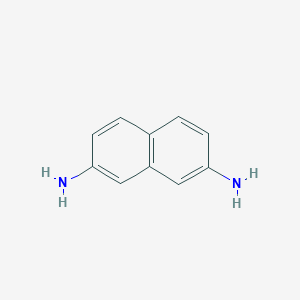
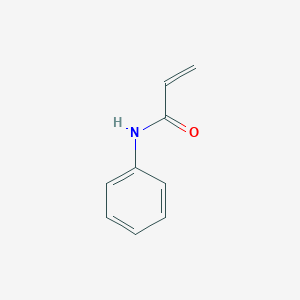
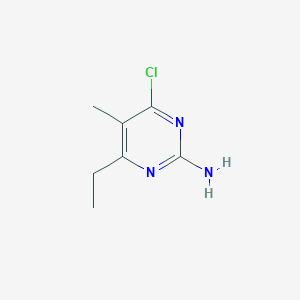
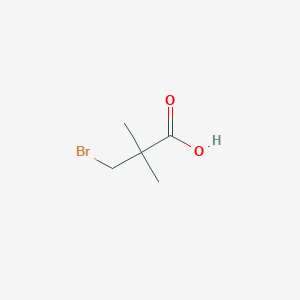
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
